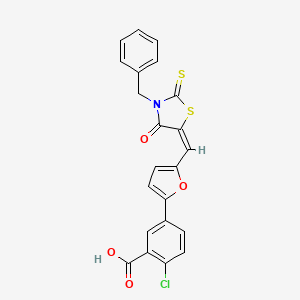
1-(4-(Trifluoromethyl)benzyl)-3-(isoquinolin-5-yl)urea
概要
説明
A-425619は、過渡性受容体電位バニロイド1(TRPV1)受容体の新規で強力なアンタゴニストです。この受容体は、カプサイシン、熱、プロトンなど、さまざまな刺激によって活性化される非選択的カチオンチャネルです。 A-425619は、急性および慢性炎症性疼痛だけでなく、術後疼痛の緩和においても有意な有効性を示しています .
科学的研究の応用
A-425619 has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a tool to study the TRPV1 receptor and its role in pain perception. In biology, it is used to investigate the mechanisms of pain and inflammation. In medicine, A-425619 is being explored as a potential therapeutic agent for the treatment of chronic pain conditions, including inflammatory and neuropathic pain. Additionally, it has applications in the pharmaceutical industry for the development of new pain-relief medications .
準備方法
A-425619の合成には、コア構造の調製から始まり、官能基の導入まで、複数のステップが含まれます。合成経路には通常、イソキノリンコアの形成、続いてトリフルオロメチルベンジル基の付加が含まれます。 反応条件には、多くの場合、強塩基と高温の使用が含まれ、目的の生成物の形成が促進されます .
化学反応の分析
A-425619は、置換反応や付加反応など、さまざまな化学反応を起こします。これらの反応で使用される一般的な試薬には、強塩基、酸、酸化剤などがあります。 これらの反応から生成される主要な生成物は、通常、コア構造に付着した官能基が修飾された元の化合物の誘導体です .
科学研究への応用
A-425619は、科学研究のさまざまな分野における潜在的な応用について、広範囲にわたって研究されています。化学において、それはTRPV1受容体とその疼痛知覚における役割を研究するためのツールとして使用されます。生物学において、それは疼痛と炎症のメカニズムを調査するために使用されます。医学において、A-425619は、炎症性疼痛や神経障害性疼痛を含む慢性疼痛状態の治療のための潜在的な治療薬として研究されています。 さらに、それは製薬業界における新しい鎮痛薬の開発に適用されています .
作用機序
A-425619は、TRPV1受容体に選択的に結合し、カプサイシン、熱、プロトンなど、さまざまな刺激による活性化を遮断することでその効果を発揮します。この阻害は、細胞へのカルシウムやナトリウムなどのカチオンの流入を防ぎ、それによって疼痛シグナルの伝達を減少させます。 A-425619の分子標的は、末梢および中枢の知覚神経のTRPV1受容体です .
類似の化合物との比較
A-425619は、他の既知のTRPV1アンタゴニストと比較して、TRPV1受容体に対するその高い効力と選択性でユニークです。類似の化合物には、カプサゼピン、SB-366791、AMG9810などがあります。これらの化合物もTRPV1受容体を阻害しますが、A-425619は、ナイーブなTRPV1受容体と感作されたTRPV1受容体の両方の遮断において、優れた有効性を示しています。 さらに、A-425619は、他の受容体、酵素、イオンチャネルとの相互作用が最小限であるため、高い選択性を示しています .
類似化合物との比較
A-425619 is unique in its high potency and selectivity for the TRPV1 receptor compared to other known TRPV1 antagonists. Similar compounds include capsazepine, SB-366791, and AMG9810. While these compounds also inhibit the TRPV1 receptor, A-425619 has demonstrated superior efficacy in blocking both naive and sensitized TRPV1 receptors. Additionally, A-425619 has shown a higher degree of selectivity, with minimal interaction with other receptors, enzymes, and ion channels .
特性
IUPAC Name |
1-isoquinolin-5-yl-3-[[4-(trifluoromethyl)phenyl]methyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c19-18(20,21)14-6-4-12(5-7-14)10-23-17(25)24-16-3-1-2-13-11-22-9-8-15(13)16/h1-9,11H,10H2,(H2,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVXVZUSQLLJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCC3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20206906 | |
| Record name | A-425619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
581809-67-8 | |
| Record name | A-425619 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581809678 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A-425619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20206906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | A-425619 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2NOA4CE04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















